
N-phenyl-3-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-sulfamoylbenzamide is a chemical compound that has garnered significant interest in the field of medicinal chemistry. The structure of this compound consists of a benzamide core with a phenyl group and a sulfamoyl group attached to it, which contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-sulfamoylbenzamide typically involves the reaction of 3-amino-N-(4-fluorophenyl)benzamide with cyclohexanesulfonyl chloride in the presence of pyridine as a solvent . The reaction mixture is refluxed overnight, and the resulting product is purified using preparative high-performance liquid chromatography (HPLC) . This method ensures the high purity and yield of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography.
化学反应分析
Types of Reactions
N-phenyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and copper sulfate, with reactions typically conducted in a mixture of tert-butanol and water.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
N-phenyl-3-sulfamoylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a capsid assembly modulator in the treatment of hepatitis B virus (HBV) infections.
Biological Research: The compound is used to study the mechanisms of viral capsid assembly and the development of antiviral therapies.
Industrial Applications:
作用机制
N-phenyl-3-sulfamoylbenzamide exerts its effects by modulating the assembly of the hepatitis B virus (HBV) capsid . The compound interacts with the viral core protein, disrupting the normal assembly process and preventing the formation of functional viral particles . This mechanism of action targets a critical step in the HBV life cycle, making it a promising candidate for antiviral therapy .
相似化合物的比较
Similar Compounds
N-phenylpiperidine-3-carboxamide Derivatives: These compounds also act as capsid assembly modulators and have shown inhibitory activities against HBV replication.
Phenylpropenamides: Another class of compounds that modulate HBV capsid assembly and have been studied for their antiviral properties.
Uniqueness
N-phenyl-3-sulfamoylbenzamide is unique due to its specific chemical structure, which allows it to effectively interact with the HBV core protein and disrupt capsid assembly . This specificity and efficacy make it a valuable compound in the development of antiviral therapies .
属性
IUPAC Name |
N-phenyl-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPMGCXUXSFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5734797.png)
![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5734803.png)
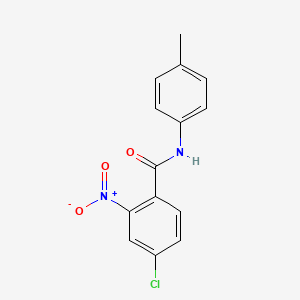
![4-fluoro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B5734819.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B5734825.png)
![3-[[cyclohexyl(methyl)amino]methyl]phenol](/img/structure/B5734826.png)
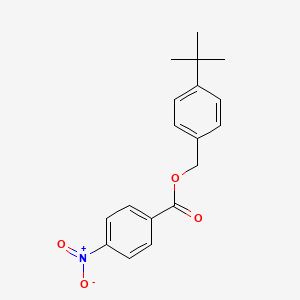
![1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5734838.png)
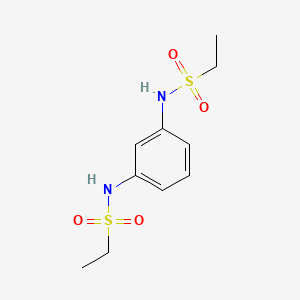
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5734853.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5734859.png)
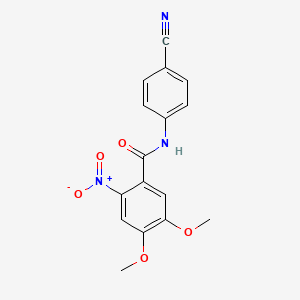
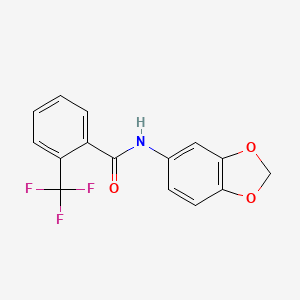
![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B5734907.png)
